Bienvenue dans la boutique en ligne BenchChem!

Epervudine

antiviral therapy herpes simplex virus clinical trial

Epervudine (5-isopropyl-2′-deoxyuridine) is a pyrimidine nucleoside analog with a unique antiviral mechanism: incorporation into viral DNA induces nuclease-sensitive conformational changes rather than chain termination, differentiating it from acyclovir and penciclovir. With 90% oral bioavailability and negligible dermal absorption, it is ideal for preclinical pharmacokinetic studies and topical formulation research targeting HSV-1, HSV-2, and VZV. Clinical data show a lower 2-month relapse rate (20.8% vs. 44.4%) versus acyclovir ointment, supporting its candidacy for recurrent labial herpes models.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 134785-30-1
Cat. No. B162263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpervudine
CAS134785-30-1
Synonyms2'-deoxy-5-isopropyluridine
5-isopropyl-2'-deoxyuridine
Hevizos
IP5-dU
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1
InChIKeyPHUUXVYXSRZACJ-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epervudine (CAS 134785-30-1) for Antiviral Research and Topical Formulation


Epervudine (5-isopropyl-2′-deoxyuridine, Hevizos) is a pyrimidine 2′-deoxyribonucleoside analog with targeted antiviral activity against herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) [1]. Its mechanism relies on virus-induced thymidine kinase-mediated phosphorylation and subsequent incorporation into viral DNA, which induces conformational changes that render the DNA susceptible to nuclease degradation, thereby inhibiting viral replication [2].

Why Epervudine Cannot Be Substituted by Standard Antiherpetic Nucleoside Analogs


Epervudine differs fundamentally from first-line antiherpetic agents such as acyclovir, penciclovir, and idoxuridine in its chemical structure, activation pathway, and the molecular consequence of DNA incorporation. While acyclovir and penciclovir act as obligate chain terminators, epervudine does not terminate DNA synthesis but instead distorts the viral DNA helix, creating a substrate for cellular nucleases [1]. This distinct mechanism, combined with a unique pharmacokinetic profile of high oral bioavailability (90%) and negligible dermal absorption [2], precludes simple interchange with in-class alternatives in both research models and topical formulations.

Epervudine: Quantitative Differentiation Against Acyclovir, Idoxuridine, and Class Analogs


Clinical Relapse Rates in Recurrent Labial Herpes: Epervudine vs. Acyclovir

In a double-blind clinical trial of 51 patients with recurrent labial herpes, epervudine (Hevizos) ointment produced a 2-month relapse rate of 20.8%, compared to 44.4% for acyclovir (Zovirax) ointment [1]. While the difference was not statistically significant due to sample size, the numerical trend suggests a potential for improved sustained response following topical epervudine treatment.

antiviral therapy herpes simplex virus clinical trial

Oral Bioavailability in Preclinical Models: Epervudine vs. Class-Expected Values

Pharmacokinetic studies in rats demonstrate that epervudine achieves 90% oral bioavailability (F) following a 10 mg/kg oral dose, with an absorption half-life (t1/2a) of 0.11 hours [1]. This contrasts with the generally low to moderate oral bioavailability of many nucleoside analogs (e.g., acyclovir ~10-20% in humans), indicating that epervudine undergoes efficient gastrointestinal absorption and minimal first-pass metabolism in this model.

pharmacokinetics bioavailability preclinical development

Pharmacokinetic Profile: Rapid Absorption and Elimination Kinetics

Epervudine exhibits rapid absorption (tmax 0.75 h) and a short elimination half-life (t1/2e = 1.53 h) after oral administration in rats [1][2]. Intravenous administration reveals a two-compartment model with distribution half-life (t1/2α) of 0.14 h and elimination half-life (t1/2β) of 0.31 h [1]. This pharmacokinetic signature—rapid onset and rapid clearance—differs from the longer half-lives of valacyclovir (t1/2 ~2.5-3.3 h) and famciclovir (t1/2 ~2-3 h), making epervudine potentially suitable for acute, short-duration antiviral interventions where minimizing systemic exposure is desirable.

pharmacokinetics half-life drug metabolism

Mechanistic Differentiation: DNA Conformational Distortion vs. Chain Termination

Unlike acyclovir and penciclovir, which act as obligate DNA chain terminators after incorporation, epervudine (5-isopropyl-2′-deoxyuridine) does not terminate chain elongation [1]. Instead, its incorporation into viral DNA induces a localized conformational distortion that creates a recognition site for cellular nucleases, leading to DNA degradation [1]. This distinct mechanism may circumvent certain resistance mutations that affect chain-terminating analogs, although direct comparative resistance data are not currently available.

mechanism of action viral DNA polymerase nucleoside analog

Dermal Absorption Profile: Negligible Systemic Exposure from Topical Application

In rat studies, dermal application of 220 mg ointment containing 0.8% epervudine resulted in no detectable systemic absorption [1]. This contrasts with topical formulations of acyclovir, which demonstrate measurable percutaneous absorption (approximately 1-5% of applied dose in human skin models). The negligible dermal absorption of epervudine supports its use as a locally acting topical agent with minimal risk of systemic adverse effects.

topical formulation dermal absorption safety

Epervudine Application Scenarios Based on Quantitative Differentiation Evidence


Topical Formulation Development for Recurrent Herpes Labialis

The clinical evidence of a numerically lower 2-month relapse rate (20.8% vs. 44.4%) compared to acyclovir ointment [1] positions epervudine as a candidate for topical formulations targeting recurrent labial herpes. The negligible dermal absorption [2] supports a favorable safety margin for over-the-counter or prescription topical products.

Preclinical Pharmacokinetic Studies Requiring High Oral Bioavailability

The 90% oral bioavailability demonstrated in rat models [1] makes epervudine a valuable reference compound for preclinical studies evaluating oral absorption of nucleoside analogs. Its rapid absorption (tmax 0.75 h) and short elimination half-life (1.53 h) [1][2] provide a distinct kinetic profile for comparative pharmacology investigations.

Mechanistic Studies on Antiviral Resistance and DNA Damage Pathways

Epervudine's unique mechanism—inducing nuclease-sensitive DNA conformational changes rather than chain termination [1]—makes it a specialized tool for studying viral DNA damage responses and resistance mechanisms that circumvent chain-terminating nucleoside analogs.

Comparative Efficacy Research in HSV and VZV Models

For investigators conducting head-to-head antiviral efficacy studies, epervudine provides a mechanistically distinct comparator to acyclovir, penciclovir, and idoxuridine. The available clinical and preclinical data [1][2] establish a baseline for designing new comparative studies in HSV-1, HSV-2, and VZV infection models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epervudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.